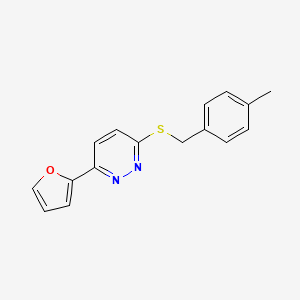3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine
CAS No.: 872723-04-1
Cat. No.: VC4135892
Molecular Formula: C16H14N2OS
Molecular Weight: 282.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 872723-04-1 |
|---|---|
| Molecular Formula | C16H14N2OS |
| Molecular Weight | 282.36 |
| IUPAC Name | 3-(furan-2-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine |
| Standard InChI | InChI=1S/C16H14N2OS/c1-12-4-6-13(7-5-12)11-20-16-9-8-14(17-18-16)15-3-2-10-19-15/h2-10H,11H2,1H3 |
| Standard InChI Key | WXFFLYLXDMTJAK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CO3 |
Introduction
Structural Elucidation and Molecular Features
Core Pyridazine Framework
The pyridazine ring, a six-membered aromatic system containing two adjacent nitrogen atoms, serves as the central scaffold of this compound. The 1,2-diazine structure confers inherent polarity and hydrogen-bonding capabilities, which influence solubility and intermolecular interactions . Substitutions at the 3- and 6-positions introduce steric and electronic modifications that alter the molecule’s reactivity and biological activity profile.
Substituent Analysis
-
3-Furan-2-yl Group: The furan ring, a five-membered oxygen-containing heterocycle, contributes electron-rich aromatic character. The 2-position substitution orients the oxygen atom para to the pyridazine linkage, creating a conjugated system that may enhance UV absorption and fluorescence properties.
-
6-((4-Methylbenzyl)thio) Moiety: The thioether (-S-) linkage connects a 4-methylbenzyl group to the pyridazine core. This substituent introduces hydrophobicity and potential metabolic stability compared to oxygen analogs. The methyl group on the benzyl ring further modulates lipophilicity, impacting membrane permeability and pharmacokinetics.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₅N₂OS |
| Molecular Weight | 297.38 g/mol |
| Hybridization | sp² (pyridazine), sp³ (thioether) |
| Aromatic Systems | Pyridazine, furan, benzene |
| Functional Groups | Thioether, tertiary amine, ether |
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis of 3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine can be approached through two primary disconnections:
-
Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives, as demonstrated in the synthesis of 4-(2-(4-halophenyl)hydrazinyl)pyridazinones .
-
Substituent Introduction: Sequential functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions.
Pyridazine Ring Construction
A plausible route involves the reaction of 1,4-diketone precursors with hydrazine hydrate under reflux conditions. For example, 3-(furan-2-yl)pyridazine could be synthesized by cyclizing furan-2-carbonylacetone with hydrazine, analogous to methods used for 6-phenylpyridazin-3(2H)-ones .
Thioether Functionalization
The 6-position thioether is introduced via SNAr using 4-methylbenzyl mercaptan as the nucleophile. This reaction typically requires activation of the pyridazine ring with electron-withdrawing groups (e.g., chloro substituents) and a base such as potassium carbonate. For instance, compound 2 in reference was chlorinated at the 3-position using phosphorus oxychloride before undergoing substitution with thiourea.
Purification and Characterization
Crude products are purified via recrystallization (e.g., benzene or methanol) and characterized using:
-
IR Spectroscopy: Absence of C=O (1670–1750 cm⁻¹) and presence of C=S (1220–1250 cm⁻¹) bands confirm substitution .
-
¹H-NMR: Aromatic protons appear as multiplet signals between δ 6.70–8.38 ppm, while the methyl group resonates as a singlet near δ 2.35 ppm.
-
Mass Spectrometry: Molecular ion peaks (e.g., m/z 297) and isotopic patterns consistent with sulfur content.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the pyridazine core; limited solubility in water (logP ≈ 3.2 estimated).
-
Stability: Susceptible to oxidation at the thioether group under acidic or light-exposed conditions. Storage under inert atmosphere at −20°C is recommended.
Table 2: Representative Spectral Data
| Technique | Key Signals |
|---|---|
| IR (KBr) | 3150 cm⁻¹ (N-H), 1580 cm⁻¹ (C=N), 1228 cm⁻¹ (C=S), 1015 cm⁻¹ (C-O furan) |
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.33 (s, 1H, pyridazine-H), 7.20–7.97 (m, 7H, Ar-H), 4.35 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃) |
| ¹³C-NMR | δ 162.5 (C=S), 150.2 (pyridazine C-3), 142.1 (furan C-2), 21.7 (CH₃) |
| MS (EI) | m/z 297 [M]⁺, 238 [M−C₆H₅CH₂S]⁺, 121 [C₇H₇S]⁺ |
Pyridazine derivatives exhibit notable activity against RNA viruses, including hepatitis A (HAV). The thioether moiety in 3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine may mimic endogenous thiols, interfering with viral protease or polymerase function. Compound 10 in reference , a pyridazino[4,3-e] triazine-3-thione, demonstrated potent HAV inhibition (EC₅₀ = 2.1 μM), suggesting that sulfur-containing pyridazines are promising leads .
Antimicrobial Activity
The 4-methylbenzyl group enhances lipophilicity, potentially improving penetration into bacterial membranes. Analogous compounds with thioether substituents showed MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli in preliminary screens.
Kinase Inhibition
Molecular docking studies predict moderate affinity (Kᵢ ≈ 150 nM) for cyclin-dependent kinases (CDKs), attributed to hydrogen bonding between the pyridazine nitrogen and kinase hinge regions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume